2-Chloro-3-(4-(2-fluoroethyl)piperidin-1-yl)pyrazine 2-Chloro-3-(4-(2-fluoroethyl)piperidin-1-yl)pyrazine
Brand Name: Vulcanchem
CAS No.: 2090990-49-9
VCID: VC3196023
InChI: InChI=1S/C11H15ClFN3/c12-10-11(15-6-5-14-10)16-7-2-9(1-4-13)3-8-16/h5-6,9H,1-4,7-8H2
SMILES: C1CN(CCC1CCF)C2=NC=CN=C2Cl
Molecular Formula: C11H15ClFN3
Molecular Weight: 243.71 g/mol

2-Chloro-3-(4-(2-fluoroethyl)piperidin-1-yl)pyrazine

CAS No.: 2090990-49-9

Cat. No.: VC3196023

Molecular Formula: C11H15ClFN3

Molecular Weight: 243.71 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-3-(4-(2-fluoroethyl)piperidin-1-yl)pyrazine - 2090990-49-9

Specification

CAS No. 2090990-49-9
Molecular Formula C11H15ClFN3
Molecular Weight 243.71 g/mol
IUPAC Name 2-chloro-3-[4-(2-fluoroethyl)piperidin-1-yl]pyrazine
Standard InChI InChI=1S/C11H15ClFN3/c12-10-11(15-6-5-14-10)16-7-2-9(1-4-13)3-8-16/h5-6,9H,1-4,7-8H2
Standard InChI Key JCHGAUQPCUKYRV-UHFFFAOYSA-N
SMILES C1CN(CCC1CCF)C2=NC=CN=C2Cl
Canonical SMILES C1CN(CCC1CCF)C2=NC=CN=C2Cl

Introduction

Chemical Identity and Structure

Basic Identification

2-Chloro-3-(4-(2-fluoroethyl)piperidin-1-yl)pyrazine is identified through several standardized chemical identifiers. It possesses a unique chemical structure featuring a pyrazine ring with strategic substitutions that contribute to its chemical behavior and potential functional properties.

The compound is registered with CAS number 2090990-49-9 and has been cataloged in chemical databases since 2016, with recent updates to its information as of April 2025 . The systematic naming follows IUPAC conventions to accurately reflect its structural arrangement of atoms and functional groups.

Structural Features

The molecular structure of 2-Chloro-3-(4-(2-fluoroethyl)piperidin-1-yl)pyrazine consists of a pyrazine heterocyclic core with two key substitutions:

  • A chloro group at the 2-position of the pyrazine ring

  • A 4-(2-fluoroethyl)piperidin-1-yl group attached at the 3-position

This arrangement creates a molecule with multiple nitrogen atoms in the heterocyclic system and a flexible piperidinyl substituent containing a terminal fluorine atom. The presence of both chlorine and fluorine atoms introduces interesting electronic properties and potential for halogen bonding interactions, which may be relevant for biological activities .

Molecular Properties

The compound exhibits several key physical and chemical properties that define its behavior in various environments and applications. These properties are summarized in the following table:

PropertyValueSource
Molecular FormulaC₁₁H₁₅ClFN₃
Molecular Weight243.71 g/mol
InChIInChI=1S/C11H15ClFN3/c12-10-11(15-6-5-14-10)16-7-2-9(1-4-13)3-8-16/h5-6,9H,1-4,7-8H2
InChIKeyJCHGAUQPCUKYRV-UHFFFAOYSA-N
SMILESC1CN(CCC1CCF)C2=NC=CN=C2Cl

The compound contains three nitrogen atoms, creating potential hydrogen bond acceptor sites. The presence of both chlorine and fluorine introduces polarization to the molecule, potentially affecting its solubility profile and interaction with biological targets .

Chemical Reactivity and Stability

Predicted Reactivity Patterns

Based on its chemical structure, 2-Chloro-3-(4-(2-fluoroethyl)piperidin-1-yl)pyrazine would likely exhibit reactivity patterns characteristic of substituted pyrazines:

  • The chlorine atom at the 2-position may undergo nucleophilic aromatic substitution reactions, particularly with strong nucleophiles

  • The pyrazine nitrogen atoms can act as weak bases and potential coordination sites for metal ions

  • The piperidine nitrogen provides another potential site for alkylation or acylation reactions

  • The fluoroethyl group is generally stable but may undergo elimination reactions under strong basic conditions

These reactivity patterns suggest the compound could serve as a versatile intermediate for further chemical transformations and derivatization.

Analytical Methods and Characterization

Chromatographic Behavior

The expected chromatographic behavior of 2-Chloro-3-(4-(2-fluoroethyl)piperidin-1-yl)pyrazine would be influenced by:

  • The moderate polarity imparted by the nitrogen atoms and halogens

  • The lipophilic character contributed by the piperidinyl and fluoroethyl groups

  • Potential hydrogen bonding interactions with stationary phases

This balanced polarity profile would likely make the compound amenable to analysis by reversed-phase HPLC methods using water/acetonitrile or water/methanol gradient systems.

Research Status and Future Directions

Current Research Landscape

This situation suggests several possibilities:

  • The compound may be relatively new in the research landscape

  • Research involving this specific compound may be primarily in proprietary or early-stage investigations

  • The compound may serve as an intermediate or building block rather than a final product of interest

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